molecular formula C11H6F6N2S B1301548 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine CAS No. 284665-40-3

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B1301548
CAS No.: 284665-40-3
M. Wt: 312.24 g/mol
InChI Key: YXPRLOAPZGLDGA-UHFFFAOYSA-N
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Description

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a phenyl ring substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with thioamide under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Halogenated derivatives of the thiazole ring.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dihydrothiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylthiazole: Similar structure but with fewer trifluoromethyl groups.

    2-Aminothiazole: Lacks the phenyl ring and trifluoromethyl groups.

    3,5-Bis(trifluoromethyl)phenylthiazole: Similar but without the amino group.

Uniqueness

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of both the thiazole ring and the phenyl ring with trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPRLOAPZGLDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369384
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284665-40-3
Record name 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284665-40-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenyltrimethylammonium tribromide (753 mg, 2 mmol) was added to a solution of 3′,5′-bis(trifluoromethyl)acetophenone (0.51 g, 2.0 mmol) in tetrahydrofuran (5 mL) and the mixture was stirred at room temperature for 5 hours. The reaction mixture was poured into water and extracted with ethyl acetate. After the ethyl acetate layer was washed with brine, dried over anhydrous sodium sulfate, ethanol (5 mL) and thiourea (152 mg, 2 mmol) were added to the residue obtained by evaporation of the solvent under reduced pressure, and the mixture was refluxed for 30 minutes. After the reaction mixture was cooled to room temperature, it was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. After the ethyl acetate layer was washed with brine and dried over anhydrous sodium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=2:1) and washed with n-hexane under suspension to give the title compound (520.1 mg, 83.3%) as a light yellow white crystal.
Quantity
753 mg
Type
reactant
Reaction Step One
Quantity
0.51 g
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reactant
Reaction Step One
Quantity
5 mL
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0 (± 1) mol
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reactant
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152 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Four
Yield
83.3%

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